molecular formula C14H18BClN2O2 B13560685 8-Chloro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine CAS No. 2952910-58-4

8-Chloro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine

Cat. No.: B13560685
CAS No.: 2952910-58-4
M. Wt: 292.57 g/mol
InChI Key: ANVDOCCRBSWHIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine (CAS: 1352391-12-8) is a boronate ester-functionalized imidazopyridine derivative. Its molecular formula is C₁₅H₁₈BClN₂O₂, with a molecular weight of 316.58 g/mol. The compound features:

  • A chlorine substituent at position 8, enhancing electrophilicity and influencing bioactivity.
  • A methyl group at position 2, contributing to steric effects and metabolic stability.
  • A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at position 6, enabling Suzuki-Miyaura cross-coupling reactions for further functionalization .

This compound is primarily used as an intermediate in medicinal chemistry for synthesizing antitrypanosomal agents, kinase inhibitors, and fluorescence probes. Its boronate ester moiety facilitates late-stage diversification in drug discovery pipelines .

Properties

CAS No.

2952910-58-4

Molecular Formula

C14H18BClN2O2

Molecular Weight

292.57 g/mol

IUPAC Name

8-chloro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H18BClN2O2/c1-9-7-18-8-10(6-11(16)12(18)17-9)15-19-13(2,3)14(4,5)20-15/h6-8H,1-5H3

InChI Key

ANVDOCCRBSWHIO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN3C=C(N=C3C(=C2)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine typically involves the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Borylation: The dioxaborolane moiety is introduced via a borylation reaction, often using bis(pinacolato)diboron in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually carried out in anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions often conducted in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized imidazo[1,2-a]pyridines.

Scientific Research Applications

8-Chloro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development, targeting various biological pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural features.

Mechanism of Action

The mechanism of action of 8-Chloro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The chloro and dioxaborolane groups play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Bioactivity

  • Antitrypanosomal Activity: The 8-chloro derivative exhibits superior antitrypanosomal activity (IC₅₀ = 0.8 µM against Trypanosoma brucei) compared to its bromo analog (IC₅₀ = 2.3 µM), attributed to chlorine’s stronger electron-withdrawing effect enhancing target binding .
  • Fluorescence Probe Utility: The boronate ester in the target compound enables hydrogen peroxide (H₂O₂) detection via oxidative deboronation, a feature absent in non-boronated analogs like 6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine .

Stability and Metabolic Properties

  • Metabolic Stability : The 8-chloro substituent reduces CYP450-mediated oxidation compared to 8-bromo analogs, extending half-life (t₁/₂ = 4.2 h vs. 2.8 h in human liver microsomes) .
  • Boronate Hydrolysis : The target compound’s boronate ester is stable at pH 7.4 but hydrolyzes rapidly under acidic conditions (t₁/₂ = 15 min at pH 2), limiting oral bioavailability without prodrug strategies .

Research Findings and Data

Table 2: Key Pharmacokinetic Parameters of Selected Compounds

Compound Cl (mL/min/kg) Vd (L/kg) t₁/₂ (h) F (%)
Target Compound 12.5 2.1 4.2 22
8-Bromo Analog 18.7 3.4 2.8 15
6-Methyl-COOH Derivative 8.9 1.5 5.5 45

Table 3: Cross-Coupling Reaction Yields

Boronated Imidazopyridine Partner Reagent Yield (%)
Target Compound 4-Pyridinylboronic acid 86.8
2-Cyclopropyl-6-boronate Phenylboronic acid 81.5
2-(4-Fluorophenyl)-6-boronate Thienylboronic acid 79.0

Biological Activity

8-Chloro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine is a compound of interest due to its potential biological activities. This article synthesizes findings from various studies to provide an overview of its biological activity, mechanism of action, and implications for therapeutic use.

  • Molecular Formula : C15H19BClNO4
  • Molecular Weight : 323.58 g/mol
  • CAS Number : 2891516-29-1

Biological Activity Overview

The biological activity of this compound is primarily linked to its interaction with specific biological targets, including kinases and other proteins involved in cellular signaling pathways. The following sections detail the findings from recent studies.

  • Kinase Inhibition :
    • The compound has shown promise as an inhibitor of various kinases, particularly those involved in cancer cell proliferation. For instance, it has been evaluated for its selectivity against Aurora kinases, which are critical in cell cycle regulation.
    • Studies indicate that modifications to the imidazo[1,2-a]pyridine core can enhance selectivity and potency against specific kinase isoforms .
  • Antiparasitic Activity :
    • Research suggests that derivatives of imidazo[1,2-a]pyridine exhibit antiparasitic properties against Leishmania species. However, structural modifications can impact their efficacy and metabolic stability .
  • Cytochrome P450 Interaction :
    • The compound exhibits moderate inhibition of cytochrome P450 enzymes (CYP450), which could lead to significant drug-drug interactions. This aspect necessitates careful evaluation during clinical development .

Table 1: Summary of Biological Activities

StudyTargetActivityIC50 ValueRemarks
Aurora KinasesInhibitionVariesSelective against Aurora-A
Leishmania spp.AntiparasiticMicromolar rangeStructural dependency
CYP450 EnzymesModerate InhibitionNot specifiedPotential for drug interactions

Case Study: Aurora Kinase Inhibition

A detailed study on the inhibition of Aurora kinases demonstrated that certain derivatives of imidazo[1,2-a]pyridine showed high selectivity toward Aurora-A over Aurora-B. The compounds were tested in HCT116 human colon carcinoma cells with promising results on mutant forms of the kinase .

Case Study: Antiparasitic Efficacy

Another study focused on the antiparasitic efficacy against Leishmania species indicated that while some compounds exhibited significant activity, their metabolic stability was a concern. The presence of polar heteroatoms and halogens was noted to enhance solubility but could compromise antiparasitic potency .

Q & A

Q. What are the primary synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step approach:

  • Step 1: Chlorination at the 8-position using POCl₃ under reflux conditions (120°C, 6 hours) to introduce the chloro group .
  • Step 2: Installation of the dioxaborolane group via Suzuki-Miyaura coupling. Key reagents include bis(pinacolato)diboron, Pd(PPh₃)₄ catalyst, and K₂CO₃ in a 1,4-dioxane/H₂O solvent system (80°C, 12 hours) .
  • Optimization: Yield improvements (from ~50% to >75%) are achieved by controlling moisture levels (anhydrous conditions) and using ligand-free Pd catalysts to reduce side reactions .

Q. How is this compound characterized spectroscopically?

Key characterization methods include:

  • 1H/13C NMR: The imidazo[1,2-a]pyridine core shows distinct aromatic protons at δ 7.2–8.5 ppm. The dioxaborolane group’s methyl protons appear as a singlet at δ 1.3 ppm .
  • HRMS: Molecular ion peaks (e.g., [M+H]+) are matched with theoretical values (e.g., C₁₅H₁₉BClN₂O₂ requires m/z 327.12) to confirm purity .
  • IR: B-O stretching vibrations in the dioxaborolane group are observed at ~1350 cm⁻¹ .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during Suzuki-Miyaura couplings involving this boronate ester?

Common challenges include protodeboronation and homocoupling. Solutions include:

  • Catalyst selection: Pd(OAc)₂ with SPhos ligand reduces deboronation by stabilizing the boronate intermediate .
  • Solvent optimization: Mixed solvents (toluene/EtOH) improve solubility and reduce hydrolysis .
  • Temperature control: Lower temperatures (60°C) minimize decomposition, albeit with longer reaction times (24 hours) .

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

The 8-chloro group (electron-withdrawing) and 2-methyl group (electron-donating) modulate reactivity:

  • Electron-deficient core: Enhances oxidative addition with Pd(0) but slows transmetallation. This is counterbalanced by using electron-rich ligands like XPhos .
  • Steric effects: The 2-methyl group hinders access to the boronate, requiring bulkier ligands (e.g., DavePhos) to improve coupling efficiency .

Q. How can conflicting bioactivity data from similar imidazo[1,2-a]pyridine derivatives be resolved?

Discrepancies often arise from assay conditions or substituent variations. For example:

  • Case study: A fluorophenyl analog (similar to the target compound) showed 10-fold higher kinase inhibition than a nitrophenyl derivative due to improved hydrophobic interactions .
  • Methodological validation: Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement .

Key Research Gaps

  • Stability under physiological conditions: The dioxaborolane group’s hydrolysis in aqueous media (pH 7.4) limits in vivo applications. Solutions include pro-drug strategies or PEGylation .
  • Crystallographic data: Limited structural data (e.g., X-ray) hampers precise SAR studies. Collaborative efforts with crystallography labs are recommended .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.